

Environmental Impact of Calcium 2-Ethylhexanoate: A Technical Guide

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Compound of Interest

Compound Name: Calcium 2-ethylhexanoate

Cat. No.: B092422

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental impact of **calcium 2-ethylhexanoate**. Upon release into the environment, **calcium 2-ethylhexanoate** rapidly dissociates into calcium ions and 2-ethylhexanoic acid (2-EHA). Consequently, the environmental fate and ecotoxicity are primarily determined by the properties of 2-EHA.

Based on extensive data from standardized ecotoxicity and biodegradability studies, 2-EHA is considered to be readily biodegradable and has a low potential for bioaccumulation. It exhibits moderate acute toxicity to aquatic organisms. The primary human health concern identified in animal studies is developmental toxicity. This document summarizes key quantitative data, details the experimental protocols for assessing environmental risk, and provides visualizations of environmental pathways and testing workflows.

Environmental Fate and Behavior

Calcium 2-ethylhexanoate is a salt that readily dissociates in aqueous environments into calcium (Ca^{2+}) and 2-ethylhexanoate, which, depending on the pH, will be protonated to form 2-ethylhexanoic acid (2-EHA).^[1] Therefore, the environmental fate and effects of **calcium 2-ethylhexanoate** are assessed by considering the properties of 2-EHA.

1.1. Biodegradability

2-EHA is considered to be readily biodegradable.[2] In a study following OECD Guideline 301 E, 99% degradation was observed over 28 days, indicating it is unlikely to persist in the environment.[3]

1.2. Bioaccumulation

The potential for bioaccumulation of 2-EHA is low.[4] The octanol-water partition coefficient (log Pow) has been measured at 2.64, which is below the general threshold of concern for significant bioaccumulation.[5][6] A bioconcentration factor (BCF) of 3 has been reported, further supporting its low potential to accumulate in organisms.[6]

1.3. Mobility

The adsorption of 2-EHA to soil and sediment is expected to be low. Based on its log Pow, volatilization from water surfaces is anticipated to be a slow process.[7]

Ecotoxicity Data

The ecotoxicity of 2-ethylhexanoic acid has been evaluated across various trophic levels, including fish, aquatic invertebrates, and algae. The substance is generally classified as moderately toxic to aquatic organisms.[4]

Table 1: Acute Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

Species	Test Guideline	Endpoint	Value (mg/L)	Exposure Time	Reference
Oryzias latipes (Medaka)	OECD 203	LC50	>100	96 h	[3]
Oncorhynchus mykiss (Rainbow Trout)	OECD 203	LC50	180	96 h	[2]
Lepomis gibbosus (Pumpkinseed)	-	LC50	270	48 h	[7]
Daphnia magna (Water Flea)	79/831/EEC. C2	EC50	85.4	48 h	[3]
Desmodesmus subspicatus (Green Algae)	DIN 38412, part 9	EC50	49.3	72 h	[2] [3]
Pseudomonas putida (Bacteria)	DIN 38412, part 8	EC50	112.1	17 h	[3]

Table 2: Chronic Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

Species	Test Guideline	Endpoint	Value (mg/L)	Exposure Time	Reference
Daphnia magna (Water Flea)	OECD 211	NOEC	18	21 d	[3] [8]
Daphnia magna (Water Flea)	OECD 211	LC50	25	21 d	[3]
Pseudokirchneriella subcapitata (Green Algae)	OECD 201	NOEC	130	72 h	[3]
Desmodesmus subspicatus (Green Algae)	DIN 38412 / part 9	EC10	32	72 h	[3]

Human Health Impact

The primary health effect of concern for 2-EHA, based on animal studies, is developmental toxicity.[\[4\]](#)[\[9\]](#) Effects such as skeletal variations and malformations have been observed in rats, in some cases at doses not toxic to the mother.[\[10\]](#)[\[11\]](#) One proposed mechanism for this developmental toxicity is the alteration of maternal zinc metabolism, which in turn affects the developing fetus.[\[12\]](#) While **calcium 2-ethylhexanoate** is not considered harmful to human health at current exposure levels, there is a recognized concern if exposure were to increase.[\[1\]](#)[\[13\]](#)

Experimental Protocols

The assessment of the environmental impact of chemicals like **calcium 2-ethylhexanoate** relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key cited experiments.

4.1. Aquatic Toxicity Testing

- OECD 203: Fish, Acute Toxicity Test[4][14][15]
 - Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
 - Methodology:
 - Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected.
 - Exposure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control group, for 96 hours.
 - Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
 - Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
 - Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
- OECD 202: Daphnia sp., Acute Immobilisation Test[2][5][16]
 - Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.
 - Methodology:
 - Test Organisms: Young daphnids (less than 24 hours old) are used.
 - Exposure: At least 20 daphnids, divided into four groups, are exposed to at least five concentrations of the test substance and a control for 48 hours.
 - Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.

- Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The EC50 at 48 hours is calculated.
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[8][17][18]
 - Objective: To determine the effect of a substance on the growth of freshwater microalgae.
 - Methodology:
 - Test Organisms: Exponentially growing cultures of a selected algal species (e.g., *Pseudokirchneriella subcapitata*) are used.
 - Exposure: Algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours.
 - Conditions: Cultures are maintained under constant illumination and temperature.
 - Observations: Algal growth (biomass) is measured at least daily.
 - Data Analysis: The average specific growth rate is calculated, and the concentration that causes a 50% inhibition of growth (EC50) is determined.

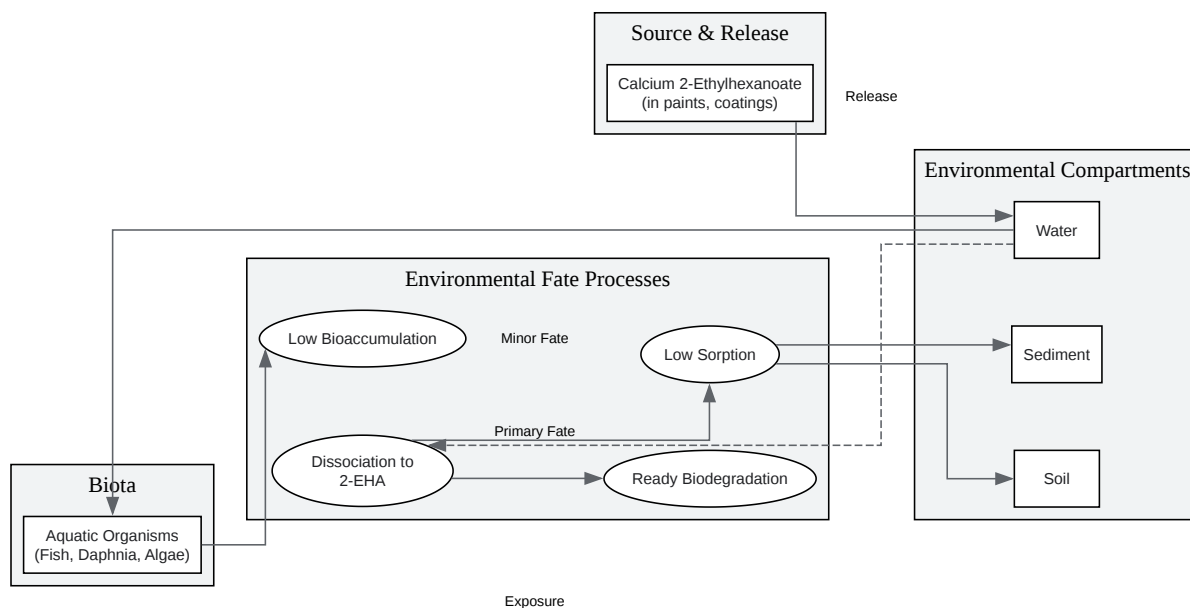
4.2. Environmental Fate Testing

- OECD 301: Ready Biodegradability[6][19][20]
 - Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.
 - Methodology (Example: OECD 301 E - Modified OECD Screening Test):
 - Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant is used.
 - Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.

- Incubation: The mixture is incubated in the dark at a constant temperature for 28 days.
- Measurement: Biodegradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC).
- Pass Level: A substance is considered readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test period.
- OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method[21][22][23]
 - Objective: To determine the octanol-water partition coefficient (P_{ow}) of a substance.
 - Methodology:
 - System Preparation: A volume of n-octanol and a volume of water, along with the test substance, are placed in a vessel.
 - Equilibration: The vessel is shaken until equilibrium is reached.
 - Phase Separation: The octanol and water phases are separated, typically by centrifugation.
 - Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.
 - Calculation: The P_{ow} is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

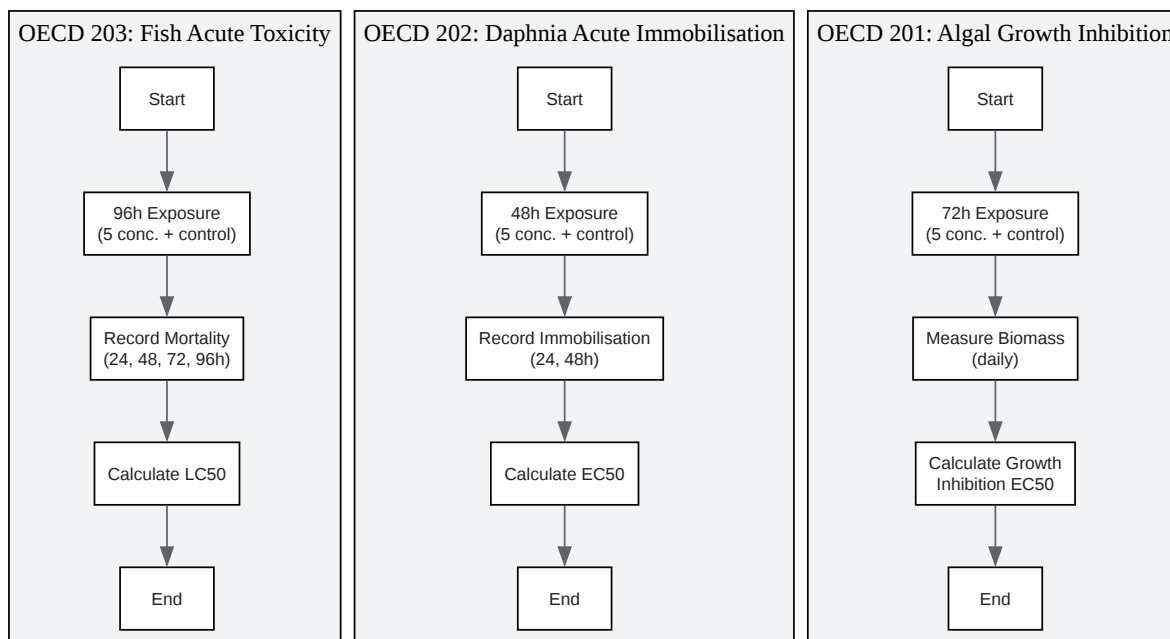
Visualizations

5.1. Signaling Pathways and Experimental Workflows



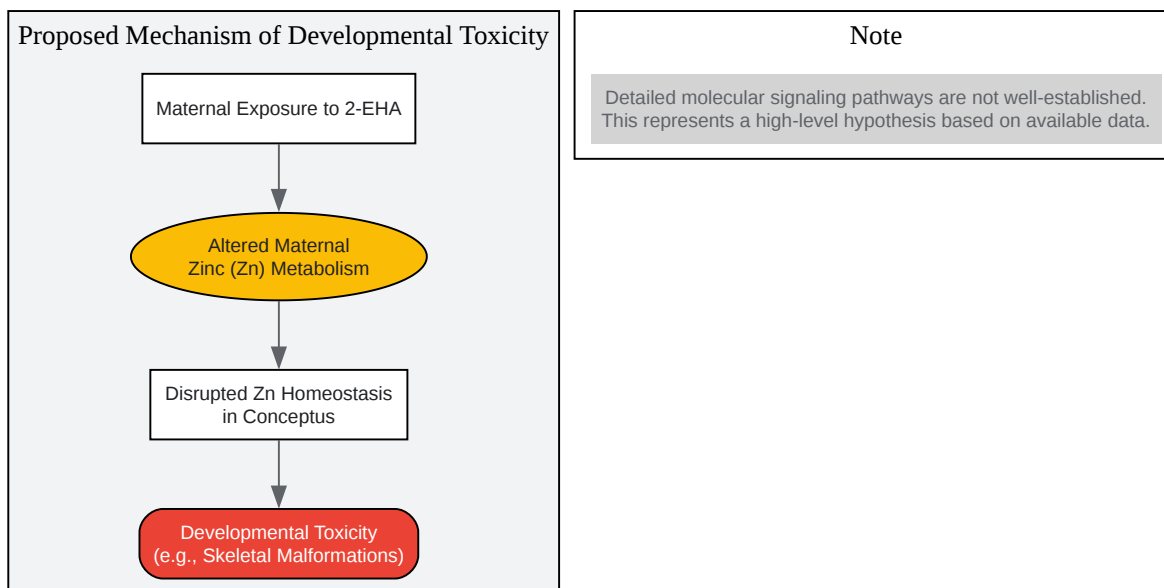
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Caption: Environmental fate and exposure pathway for **Calcium 2-Ethylhexanoate**.



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Caption: Standardized workflow for aquatic ecotoxicity testing.



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Caption: High-level proposed mechanism for 2-EHA developmental toxicity.

Conclusion

Calcium 2-ethylhexanoate, through its dissociation product 2-ethylhexanoic acid, presents a low risk to the environment under current usage patterns. It is readily biodegradable and does not significantly bioaccumulate, preventing long-term environmental persistence and accumulation in food webs. While it exhibits moderate acute toxicity to aquatic life, the primary concern from a risk assessment perspective is the potential for developmental toxicity in humans if exposure levels were to increase. The standardized OECD testing protocols provide a robust framework for evaluating these environmental and health effects. Further research into the specific molecular mechanisms of 2-EHA's developmental toxicity would be beneficial for a more complete understanding of its risk profile.

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